molecular formula C26H28ClN3 B14778674 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-iumchloride

1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-iumchloride

Cat. No.: B14778674
M. Wt: 418.0 g/mol
InChI Key: FJDFWBCVPCINNK-UHFFFAOYSA-M
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Description

1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C26H28ClN3. It is a member of the triazolium family, which is known for its diverse applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a triazolium core substituted with mesityl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride typically involves the reaction of mesityl-substituted triazole with phenyl-substituted triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the triazolium core. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolium oxides, while substitution reactions can produce a wide range of substituted triazolium derivatives .

Scientific Research Applications

1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The triazolium core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects. The mesityl and phenyl groups play a crucial role in enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride stands out due to its unique combination of mesityl and phenyl groups, which confer enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in various applications, from catalysis to material science .

Properties

Molecular Formula

C26H28ClN3

Molecular Weight

418.0 g/mol

IUPAC Name

3-phenyl-1,4-bis(2,4,6-trimethylphenyl)-1,2,4-triazol-4-ium;chloride

InChI

InChI=1S/C26H28N3.ClH/c1-17-12-19(3)24(20(4)13-17)28-16-29(25-21(5)14-18(2)15-22(25)6)27-26(28)23-10-8-7-9-11-23;/h7-16H,1-6H3;1H/q+1;/p-1

InChI Key

FJDFWBCVPCINNK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+](C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4C)C)C)C.[Cl-]

Origin of Product

United States

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